molecular formula C28H37FO7 B8023805 Betamethasone 17,21-dipropionate

Betamethasone 17,21-dipropionate

货号: B8023805
分子量: 504.6 g/mol
InChI 键: CIWBQSYVNNPZIQ-JCOVECCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betamethasone 17,21-dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. This compound is a derivative of betamethasone, modified to enhance its potency and efficacy when applied topically .

准备方法

合成路线和反应条件: 倍他米松 17,21-二丙酸酯通过倍他米松与丙酸的酯化反应合成。该反应通常涉及使用硫酸或盐酸等催化剂来促进酯化过程。 反应在受控的温度和压力条件下进行,以确保形成所需产物 .

工业生产方法: 在工业环境中,倍他米松 17,21-二丙酸酯的生产涉及大规模的酯化过程。原料,包括倍他米松和丙酸,在配备温度和压力控制系统的反应器中混合。 然后通过各种技术(如结晶、过滤和干燥)对反应混合物进行纯化,以获得纯形式的最终产物 .

化学反应分析

反应类型: 倍他米松 17,21-二丙酸酯会经历几种类型的化学反应,包括:

常用试剂和条件:

主要形成的产物:

科学研究应用

倍他米松 17,21-二丙酸酯在科学研究中具有广泛的应用,包括:

作用机制

倍他米松 17,21-二丙酸酯通过与靶细胞胞质中的糖皮质激素受体结合来发挥作用。这种结合激活受体,导致其易位到细胞核中。一旦进入细胞核,受体复合物就会与特定的 DNA 序列结合,调节参与炎症和免疫反应的基因的转录。 这导致抑制促炎细胞因子和抑制免疫细胞活化 .

类似化合物:

  • 倍他米松 17-戊酸酯
  • 倍他米松 21-戊酸酯
  • 倍他米松二钠磷酸盐

比较: 倍他米松 17,21-二丙酸酯的独特之处在于其在 17 位和 21 位的双酯化,与其他倍他米松衍生物相比,这增强了其效力和作用持续时间。例如,戊酸酯具有单酯化,导致不同的药代动力学特性。 另一方面,倍他米松二钠磷酸盐是水溶性的,用于全身给药 .

相似化合物的比较

  • Betamethasone 17-valerate
  • Betamethasone 21-valerate
  • Betamethasone disodium phosphate

Comparison: Betamethasone 17,21-dipropionate is unique due to its dual esterification at the 17 and 21 positions, which enhances its potency and duration of action compared to other betamethasone derivatives. The valerate esters, for example, have a single esterification, resulting in different pharmacokinetic properties. Betamethasone disodium phosphate, on the other hand, is water-soluble and used for systemic administration .

生物活性

Betamethasone 17,21-dipropionate (BDP) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological preparations to treat various skin disorders due to its effectiveness in reducing inflammation and modulating immune responses. This article provides a comprehensive overview of the biological activity of BDP, including its pharmacological mechanisms, clinical applications, case studies, and research findings.

Pharmacological Mechanisms

1. Mechanism of Action
BDP exerts its effects primarily through the activation of glucocorticoid receptors (GR) located in the cytoplasm of target cells. Once activated, the GR translocates to the nucleus, where it influences gene transcription by binding to glucocorticoid response elements (GREs). This action leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines, thereby mitigating inflammation and immune responses .

2. Pharmacokinetics
The pharmacokinetic profile of BDP is characterized by:

  • Absorption : The absorption rate varies depending on the formulation (cream vs. ointment) and the use of occlusive dressings. Topical formulations are absorbed minimally, but systemic absorption can occur with prolonged use or large surface area application .
  • Metabolism : BDP is primarily metabolized in the liver through hydrolysis to its active metabolites, which are then excreted via the kidneys .
  • Half-life : The half-life of betamethasone phosphate (a related compound) is approximately 10.2 hours following intramuscular administration .

Clinical Applications

BDP is utilized in various clinical settings, particularly for dermatological conditions such as eczema, psoriasis, and dermatitis. Its effectiveness has been demonstrated in multiple studies:

  • Psoriasis Treatment : A double-blind study involving 180 patients showed that BDP cream significantly outperformed fluocinolone acetonide cream in improving psoriasis symptoms over four weeks .
  • Comparison with Other Treatments : In a study comparing oral cyclosporine with topical BDP for chronic hand eczema, both treatments showed similar efficacy in reducing disease activity scores, indicating that BDP is a viable alternative when systemic treatments are required .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of BDP:

Study Type Participants Treatment Outcome
Double-blind trial36 patients0.05% BDP vs. 0.05% clobetasol propionateNo significant differences; both effective for steroid-responsive dermatoses .
Controlled study180 psoriasis patientsBDP cream vs. fluocinolone acetonideBDP cream superior in improvement degree and rapidity .
Randomized trial41 patients with chronic hand eczemaCyclosporine vs. 0.05% BDP creamSimilar efficacy; both treatments reduced disease activity significantly .

Adverse Effects

While BDP is generally well-tolerated, prolonged use can lead to side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression, skin atrophy, and potential systemic effects due to absorption . Monitoring for these adverse effects is crucial during extended treatment periods.

属性

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-JCOVECCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5593-20-4
Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone 17,21-dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone 17,21-dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone 17,21-dipropionate
Reactant of Route 4
Betamethasone 17,21-dipropionate
Reactant of Route 5
Betamethasone 17,21-dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone 17,21-dipropionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。